molecular formula C8H12O3 B12769194 Nigrosporalactone CAS No. 23790-99-0

Nigrosporalactone

Cat. No.: B12769194
CAS No.: 23790-99-0
M. Wt: 156.18 g/mol
InChI Key: HSLUVDZLTGWSDM-VHJVCUAWSA-N
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Description

Nigrosporalactone is a natural product isolated from the endophytic fungus Nigrospora sp. It is a δ-hydroxy-γ-lactone with a molecular formula of C8H12O3 and a molecular weight of 156.1791. This compound has garnered attention due to its diverse biological activities, including herbicidal and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nigrosporalactone can be synthesized through a unified strategy for the preparation of δ-hydroxy-γ-lactones. This method involves a photocatalyzed radical ionic sequence for the preparation of γ-lactones. The reaction conditions can be adjusted to access a diastereoisomeric mixture or a single diasteroisomer of the lactones . Additionally, the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids can afford this compound .

Industrial Production Methods

followed by extraction and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Nigrosporalactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids for substitution reactions and oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include various lactone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which nigrosporalactone exerts its effects involves binding to specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as β-ketoacyl reductase in E. coli and N-myristoyl transferase in C. albicans . These interactions disrupt essential cellular processes, leading to the antimicrobial effects observed.

Comparison with Similar Compounds

Nigrosporalactone can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable subject for further research and development.

Properties

CAS No.

23790-99-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(5S)-5-[(E,1S)-1-hydroxybut-2-enyl]oxolan-2-one

InChI

InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3/b3-2+/t6-,7-/m0/s1

InChI Key

HSLUVDZLTGWSDM-VHJVCUAWSA-N

Isomeric SMILES

C/C=C/[C@@H]([C@@H]1CCC(=O)O1)O

Canonical SMILES

CC=CC(C1CCC(=O)O1)O

Origin of Product

United States

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